N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyphenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as phenols and methoxybenzenes.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like amines and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of hydroxyphenyl and methoxyphenyl groups, along with the oxazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-7-2-4-11(8-14)15-10-16(23-19-15)17(21)18-12-5-3-6-13(20)9-12/h2-9,16,20H,10H2,1H3,(H,18,21) |
InChI Key |
IQOMJUHQLDQEBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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